molecular formula C11H12N2O5 B8034282 3-[(Morpholin-4-yl)carbonyl]-5-nitrophenol

3-[(Morpholin-4-yl)carbonyl]-5-nitrophenol

Cat. No.: B8034282
M. Wt: 252.22 g/mol
InChI Key: CCQPAOWBWFEYOU-UHFFFAOYSA-N
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Description

3-[(Morpholin-4-yl)carbonyl]-5-nitrophenol is an organic compound that features a morpholine ring, a nitro group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Morpholin-4-yl)carbonyl]-5-nitrophenol typically involves the reaction of 5-nitrosalicylic acid with morpholine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 5-nitrosalicylic acid and morpholine.

    Coupling Agent: Commonly used agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(Morpholin-4-yl)carbonyl]-5-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives depending on the substituent introduced.

Scientific Research Applications

3-[(Morpholin-4-yl)carbonyl]-5-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Morpholin-4-yl)carbonyl]-5-nitrophenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: Similar structure but lacks the morpholine ring.

    3-Nitrophenol: Similar structure but lacks the morpholine ring and carbonyl group.

    Morpholine: Contains the morpholine ring but lacks the nitro and phenol groups.

Uniqueness

3-[(Morpholin-4-yl)carbonyl]-5-nitrophenol is unique due to the combination of the morpholine ring, nitro group, and phenol group in a single molecule. This unique structure imparts distinct chemical and biological properties that are not observed in the individual components or simpler analogs.

Properties

IUPAC Name

(3-hydroxy-5-nitrophenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c14-10-6-8(5-9(7-10)13(16)17)11(15)12-1-3-18-4-2-12/h5-7,14H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQPAOWBWFEYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC(=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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